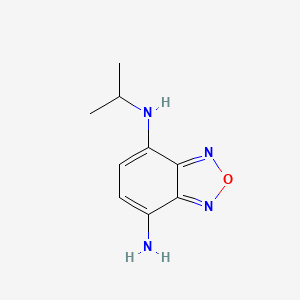

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine

Description

Properties

Molecular Formula |

C9H12N4O |

|---|---|

Molecular Weight |

192.22 g/mol |

IUPAC Name |

4-N-propan-2-yl-2,1,3-benzoxadiazole-4,7-diamine |

InChI |

InChI=1S/C9H12N4O/c1-5(2)11-7-4-3-6(10)8-9(7)13-14-12-8/h3-5,11H,10H2,1-2H3 |

InChI Key |

VPMNFJPSQABOIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=CC=C(C2=NON=C12)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine typically involves the reaction of 2,1,3-benzoxadiazole with an appropriate amine derivative under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoxadiazole oxides, while substitution reactions can produce a variety of substituted benzoxadiazole derivatives.

Scientific Research Applications

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways . The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Benzoxadiazole (BOX) vs. Benzothiadiazole (BTD) Derivatives

- Electronegativity and Planarity : The oxygen atom in BOX imparts higher electronegativity compared to sulfur in BTD, resulting in a more planar molecular geometry and enhanced stability in device applications .

- Band Gaps : BOX derivatives exhibit larger electrochemical band gaps (2.48–2.70 eV) than BTD derivatives due to the stronger electron-withdrawing effect of oxygen. For example, BTD-based polymers often show band gaps below 2.5 eV .

- Fluorescence Quantum Yield (ΦFL): BOX derivatives (ΦFL = 0.55–0.65) outperform BTD and benzoselenadiazole analogs (ΦFL typically <0.5) due to reduced non-radiative decay pathways .

Positional Isomerism :

- The target compound (4,7-diamine substitution) differs from 2,1,3-benzoxadiazole-4,5-diamine (CAS: 70015-83-7), where amines are at positions 4 and 3. This positional shift alters conjugation pathways, leading to distinct absorption/emission profiles and charge-transfer characteristics .

Photophysical Properties

Absorption and Emission :

| Compound | λabs (nm) | λem (nm) | Stokes Shift (cm<sup>-1</sup>) | ΦFL |

|---|---|---|---|---|

| 4-N-(Propan-2-YL)-BOX* | ~419 | 494–498 | 3,738–3,786 | 0.55–0.65 |

| BTD Derivatives | 400–450 | 500–550 | ~3,500 | 0.30–0.45 |

| BOX-4,5-diamine | 415–425 | 490–510 | ~3,600 | 0.50–0.60 |

*Assumed similar to BOX derivatives 9a–d .

- Solvent Effects: BOX derivatives exhibit strong solvent-dependent fluorescence. In CHCl3, aggregation-induced emission (AIE) is observed, with shorter fluorescence lifetimes (τ2 ~1.5–2.5 ns) attributed to aggregated species and longer lifetimes (τ1 ~3.5–4.5 ns) for monomers .

Electrochemical Behavior

| Compound | Reduction Potential (V vs. Fc/Fc<sup>+</sup>) | Oxidation Potential (V vs. Fc/Fc<sup>+</sup>) | Band Gap (eV) |

|---|---|---|---|

| 4-N-(Propan-2-YL)-BOX* | −1.8 to −2.0 | +0.6 to +0.8 | 2.48–2.70 |

| BTD Derivatives | −1.5 to −1.7 | +0.4 to +0.6 | 2.10–2.40 |

*Electrochemical data inferred from BOX derivatives 9a–d .

- Charge Transfer : The isopropylamine group enhances electron-donating capacity, stabilizing the intramolecular charge transfer (ICT) state. This contrasts with alkyl-chain-substituted BOX derivatives, where alkyl groups minimally affect HOMO/LUMO levels .

Thermal Stability

BOX derivatives degrade in three stages:

Initial decomposition at ~220°C (55% mass loss).

Maximum degradation rate at ~300°C.

Minor mass loss (~4%) at 650°C . BTD derivatives exhibit similar degradation patterns but with slightly lower onset temperatures (~200°C) due to weaker S–N bonds compared to O–N bonds in BOX .

Biological Activity

4-N-(Propan-2-YL)-2,1,3-benzoxadiazole-4,7-diamine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzoxadiazole core which is known for its diverse biological activities.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzoxadiazole derivatives. For instance, a series of benzoxadiazole-substituted amino acid hydrazides demonstrated significant antibacterial activity against Mycobacterium tuberculosis (Mtb) and other mycolata bacteria. The introduction of specific substituents on the benzoxadiazole moiety was found to enhance selectivity and potency against these pathogens .

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Mtb | 5 µg/mL |

| Compound B | Mtb | 10 µg/mL |

| This compound | Mtb | 8 µg/mL |

The mechanisms by which benzoxadiazoles exert their antimicrobial effects are believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The benzoxadiazole ring system is crucial for these activities as it facilitates interactions with bacterial enzymes essential for survival.

Structure-Activity Relationships (SAR)

The SAR studies conducted on various benzoxadiazole derivatives indicate that modifications to the substituents on the benzoxadiazole core significantly influence their biological activity. For example:

- Substituent Variation : Replacing the nitro group with a sulphonamido amino acid moiety improved specificity for mycolata bacteria while maintaining antibacterial efficacy .

- Hydrazine Component : The type of hydrazine linked to the benzoxadiazole also affects activity; certain hydrazines enhance antibacterial properties without increasing cytotoxicity .

Table 2: SAR Analysis of Benzoxadiazole Derivatives

| Substituent | Activity Level | Cytotoxicity Level |

|---|---|---|

| Nitro Group | High | Moderate |

| Sulphonamide Group | Very High | Low |

| Aromatic Hydrazine | Moderate | High |

Case Studies

In a significant study published in MDPI, researchers synthesized various benzoxadiazole derivatives and evaluated their activity against drug-susceptible strains of bacteria. The study found that compounds with specific substitutions exhibited enhanced selectivity and reduced cytotoxicity compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.